5-Bromo-3-methoxythiophene-2-carbonitrile
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Overview
Description
5-Bromo-3-methoxythiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with bromine, methoxy, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxythiophene-2-carbonitrile typically involves the bromination of 3-methoxythiophene followed by the introduction of a nitrile group. One common method is the bromination of 3-methoxythiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-3-methoxythiophene is then subjected to a cyanation reaction using a reagent like copper(I) cyanide to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxythiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 5-substituted-3-methoxythiophene-2-carbonitrile derivatives.
Oxidation: Formation of 5-bromo-3-methoxythiophene-2-sulfoxide or sulfone.
Reduction: Formation of 5-bromo-3-methoxythiophene-2-amine.
Scientific Research Applications
5-Bromo-3-methoxythiophene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxythiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, methoxy, and nitrile groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxythiophene-3-carbonitrile
- 3-Bromo-2-methoxythiophene-5-carbonitrile
- 5-Bromo-3-methoxythiophene-2-carboxaldehyde
Uniqueness
5-Bromo-3-methoxythiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C6H4BrNOS |
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Molecular Weight |
218.07 g/mol |
IUPAC Name |
5-bromo-3-methoxythiophene-2-carbonitrile |
InChI |
InChI=1S/C6H4BrNOS/c1-9-4-2-6(7)10-5(4)3-8/h2H,1H3 |
InChI Key |
DPJJJVHYKJEMGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)Br)C#N |
Origin of Product |
United States |
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